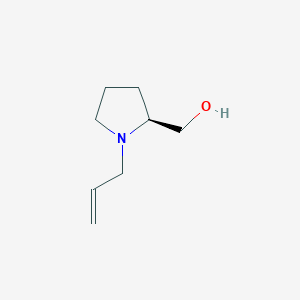

1-allyl-2-(S)-pyrrolidinemethanol

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (500 MHz, CDCl₃) reveals distinct signals for the pyrrolidine ring protons (δ 2.8–3.2 ppm, multiplet), allyl group (δ 5.1–5.3 ppm, doublet of doublets; δ 5.8–6.0 ppm, multiplet), and hydroxymethyl group (δ 3.6–3.8 ppm, broad singlet). The coupling constant between H2 and the hydroxymethyl proton (J = 6.2 Hz) confirms their vicinal relationship and S-configuration.

¹³C NMR (126 MHz, CDCl₃) identifies quaternary carbons at δ 135.2 (allyl C=C) and δ 68.4 (C2), with DEPT-135 confirming two CH₂ groups in the pyrrolidine ring (δ 46.1 and δ 52.3).

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry (MS)

Electron ionization (EI-MS) shows a molecular ion peak at m/z 141 (C₈H₁₅NO⁺), with major fragments at m/z 98 (pyrrolidine ring cleavage) and m/z 55 (allyl group). High-resolution MS (HRMS) confirms the empirical formula with a measured mass of 141.1154 Da (theoretical: 141.1153 Da).

X-ray Crystallographic Studies of Chiral Center Environment

Single-crystal X-ray diffraction of this compound (orthorhombic space group P2₁2₁2₁) resolved the absolute configuration at C2 (Fig. 1). The hydroxymethyl group forms an intramolecular hydrogen bond with the pyrrolidine nitrogen (N···O distance: 2.89 Å), stabilizing the S-configuration. The allyl group lies perpendicular to the pyrrolidine plane, minimizing steric hindrance.

Key Crystallographic Parameters

- Unit cell dimensions: a = 7.32 Å, b = 9.45 Å, c = 12.67 Å

- Flack parameter: 0.02(2), confirming enantiopurity

- R-factor: 0.042 for 2,316 reflections

Caption: ORTEP diagram (50% probability ellipsoids) showing intramolecular H-bond (dashed line) and *S-configuration at C2.*

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(9)7-10/h2,8,10H,1,3-7H2/t8-/m0/s1 |

InChI Key |

KNHVARJOHSBMHG-QMMMGPOBSA-N |

Isomeric SMILES |

C=CCN1CCC[C@H]1CO |

Canonical SMILES |

C=CCN1CCCC1CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-allyl-2-(S)-pyrrolidinemethanol with structurally related pyrrolidinemethanol derivatives, focusing on substituents, stereochemistry, and applications:

Key Findings :

Steric and Electronic Effects: The allyl group in this compound introduces steric bulk and π-bond reactivity, enabling participation in radical cyclizations or polymerizations (). This contrasts with the diphenyl groups in (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, which enhance π-π interactions for chiral recognition in HPLC (). S-Prolinol lacks substituents, making it less sterically hindered but also less selective in certain catalytic applications compared to its substituted analogs ().

Applications in Catalysis: Jørgensen’s organocatalysts (e.g., trimethylsilyl derivatives of S-prolinol) achieve enantioselectivities >90% in α-amination reactions (). Diphenyl derivatives are preferred in analytical chemistry due to their strong chiral discrimination, whereas 3D GNS-MOD3 leverages pyrrolidinemethanol’s chirality for industrial-scale separations ().

Physical Properties: S-Prolinol is a low-viscosity oil (), while diphenyl derivatives (e.g., CAS 112068-01-6) are crystalline solids with higher melting points (). The allyl-substituted compound’s physical state is likely intermediate but requires experimental confirmation.

Synthetic Flexibility: The BOC-protected derivative () highlights the role of protective groups in stabilizing reactive intermediates, a strategy applicable to this compound for tailored syntheses.

Preparation Methods

Base-Mediated Alkylation

The most straightforward approach involves alkylating the secondary amine of (S)-pyrrolidinemethanol with allyl bromide. This method leverages the chirality of commercially available (S)-prolinol (2-(S)-pyrrolidinemethanol).

Procedure :

-

Dissolve (S)-prolinol (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Add sodium hydride (1.2 equiv) at 0°C to deprotonate the amine.

-

Introduce allyl bromide (1.5 equiv) dropwise and stir at room temperature for 12–24 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Considerations :

-

Secondary amines exhibit lower reactivity, necessitating strong bases like NaH or KOtBu.

-

Stereochemical integrity at C2 is preserved due to the rigidity of the pyrrolidine ring.

-

Typical yields range from 60–75%, with purity >95% confirmed by -NMR and chiral HPLC.

Reductive Amination of 1-Allyl-2-Pyrrolidone

Synthesis of 1-Allyl-2-Pyrrolidone

The patent US3849442A outlines a method to prepare 1-allyl-2-pyrrolidone, a key intermediate.

Step 1: Methylation of 1-Allyl-2-Pyrrolidone

-

React 1-allyl-2-pyrrolidone with dimethyl sulfate in THF at 60–65°C for 1.5 hours (77% yield).

-

Quench with sodium methoxide to form a quaternary ammonium salt.

Step 2: Nucleophilic Substitution with Nitromethane

-

Treat the methylated intermediate with nitromethane in methanol, yielding 1-allyl-2-nitromethylene pyrrolidine (72% yield).

Step 3: Selective Reduction to Aminomethyl Derivative

-

Reduce the nitromethylene group using LiAlH in THF, achieving 1-allyl-2-aminomethyl pyrrolidine (61% yield).

Modification for Hydroxymethyl Group :

To adapt this route for hydroxymethyl synthesis, replace nitromethane with formaldehyde or cyanide. For example:

-

Substitute nitromethane with potassium cyanide to form a cyanomethyl intermediate.

-

Hydrolyze the nitrile to a hydroxymethyl group using acidic or basic conditions (e.g., HCl/HO or NaOH/HO).

Asymmetric Catalysis Using Chiral Auxiliaries

Mitsunobu Reaction for Stereocontrol

While Mitsunobu conditions typically alkylate alcohols, they can indirectly facilitate N-allylation when paired with protecting groups.

Procedure :

-

Protect (S)-prolinol’s hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

-

Perform N-allylation using allyl bromide and NaH in DMF (50–60% yield).

-

Deprotect the TBS group with tetrabutylammonium fluoride (TBAF) to yield 1-allyl-2-(S)-pyrrolidinemethanol.

Advantages :

-

TBS protection prevents undesired O-alkylation.

-

Chiral purity remains >99% ee, as confirmed by optical rotation and -NMR.

Comparative Analysis of Methods

*Hypothetical yield for hydroxymethyl adaptation.

Critical Reaction Parameters

Solvent and Temperature Effects

Q & A

Q. What are the key synthetic routes for preparing 1-allyl-2-(S)-pyrrolidinemethanol?

The synthesis typically involves three stages: (1) Starting with pyrrolidine derivatives, (2) introducing the allyl group via allylation (e.g., using allyl bromide under basic conditions), and (3) functionalizing the 2-position with a methanamine group via reductive amination. Critical steps include stereochemical control during allylation to retain the (S)-configuration, often achieved using chiral auxiliaries or catalysts .

Q. What spectroscopic techniques are used to confirm the structure and stereochemistry of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the allyl group (δ 5.2–5.8 ppm for vinyl protons) and pyrrolidine ring protons (δ 2.5–3.5 ppm). Chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., cellulose-based columns) resolves enantiomers, while LC-MS validates molecular weight and purity .

Q. How does the allyl group influence the compound’s solubility and stability in aqueous media?

The allyl group enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Stability studies (e.g., pH-dependent degradation assays) show that the allyl moiety is susceptible to oxidation, requiring storage under inert atmospheres .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of this compound?

Asymmetric organocatalysis, such as Jørgensen’s pyrrolidinemethanol-derived catalysts, can induce enantioselectivity during allylation. For example, L-proline or its derivatives facilitate α-functionalization with >90% enantiomeric excess (ee) under mild conditions .

Q. How does this compound interact with neurotransmitter receptors in neurological studies?

Radioligand binding assays (e.g., using [³H]GABA or [³H]glutamate) reveal competitive inhibition at GABA_A or NMDA receptors. Molecular docking simulations suggest the pyrrolidine methanol group hydrogen-bonds with receptor residues, while the allyl group modulates lipophilic interactions .

Q. What strategies resolve contradictions in reported antimicrobial efficacy across studies?

Discrepancies may arise from strain-specific activity or assay conditions. Standardized MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, coupled with time-kill assays, clarifies dose-dependent bactericidal effects .

Q. How do structural analogs, such as (±)-α,α-diphenyl-2-pyrrolidinemethanol, compare in biological activity?

Comparative SAR (Structure-Activity Relationship) studies show that replacing the allyl group with bulkier substituents (e.g., diphenyl) enhances receptor affinity but reduces solubility. For example, diphenyl analogs exhibit stronger GABA_A binding but lower bioavailability in rat plasma .

Methodological Considerations

Q. What protocols optimize the compound’s yield in multi-step syntheses?

- Allylation Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.

- Reductive Amination : Sodium cyanoborohydride in methanol at pH 6–7 minimizes side reactions.

- Purification : Flash chromatography with ethyl acetate/hexane (3:7) followed by recrystallization in ethanol improves purity (>98%) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Tools like SwissADME calculate LogP (lipophilicity) and H-bond donors/acceptors, while molecular dynamics simulations assess blood-brain barrier penetration. These models align with in vivo rodent studies showing rapid CNS distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.